molecular formula C12H11BrO2S B1422840 Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate CAS No. 31310-24-4

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate

Cat. No. B1422840
CAS RN: 31310-24-4
M. Wt: 299.19 g/mol
InChI Key: RLLLVYLZSRGUOO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate is a chemical compound with the CAS Number: 31310-24-4 . It has a molecular weight of 300.2 .


Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate is 1S/C12H12BrO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6,16H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate is used in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. For instance, it is converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds, upon further treatment, yield derivatives that exhibit significant biological activity (Narayana et al., 2006).

Pharmacological Studies

  • In pharmacological research, derivatives of ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate have been studied for their potential in drug development. For example, its conversion to various bromo- and dibromo-derivatives has been explored, leading to compounds tested for pharmacological properties (Chapman et al., 1971).

Antitumor Activity

  • Research has also investigated the antitumor activity of benzothiophene derivatives, including compounds related to ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate. Certain analogues have shown surprising antitumor action with acceptable levels of toxicity, challenging previous beliefs about the structural requirements for effective antitumor agents (Hellmann et al., 1967).

Synthesis of Novel Thiophene and Benzothiophene Derivatives

  • The compound has been utilized in synthesizing novel thiophene and benzothiophene derivatives with anti-proliferative activity against various cancer cell lines. These derivatives show significant promise as potential anti-cancer agents (Mohareb et al., 2016).

Safety And Hazards

For safety information and potential hazards associated with Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLLVYLZSRGUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-3-methylbenzo[b]thiophene-2-carboxylic acid (5.80 g.), ethanol (500 ml.) and concentrated sulphuric acid (2 ml.) was heated under reflux for 48 hours, and then evaporated. Dilute aqueous ammonia solution was added and the solid was filtered off, washed well with water and dried to give 5-bromo-3-methylbenzo[b]thiophene-2-carboxylic acid ethyl ester (5.70 g.), m.p. 87°-88° C., raised to 88°-89° on crystallization from petrol (b.p. 80°-100°).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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